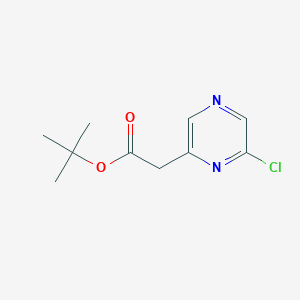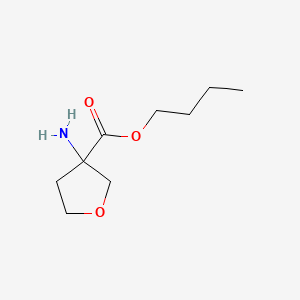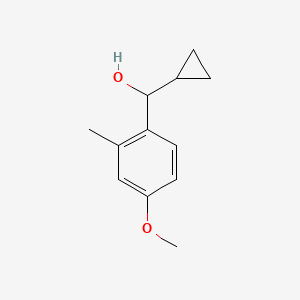
Cyclopropyl(4-methoxy-2-methylphenyl)methanol
Vue d'ensemble
Description
Cyclopropyl(4-methoxy-2-methylphenyl)methanol is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.26 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for Cyclopropyl(4-methoxy-2-methylphenyl)methanol is1S/C12H16O2/c1-8-7-10 (14-2)5-6-11 (8)12 (13)9-3-4-9/h5-7,9,12-13H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
Cyclopropyl(4-methoxy-2-methylphenyl)methanol has a predicted density of 1.130±0.06 g/cm3 and a predicted boiling point of 324.4±30.0 °C .Applications De Recherche Scientifique
Lewis‐Acid‐Catalyzed Reactions
Cyclopropyl(4-methoxy-2-methylphenyl)methanol is involved in Lewis-acid-catalyzed reactions, producing polysubstituted cyclopentenes as major products. These reactions exhibit moderate to good yields under mild conditions, indicating the compound's versatility in synthesizing complex cyclic structures (Yao, Shi, & Shi, 2009).
Radical Cations Reactivity
A study on the reactivity of radical cations generated from cyclopropyl derivatives, including Cyclopropyl(4-methoxy-2-methylphenyl)methanol, in aqueous solution, explores the competition between O-neophyl shift and C-cyclopropyl β-scission in intermediate diarylalkoxyl radicals. This research contributes to the understanding of radical-mediated organic reactions, suggesting potential applications in synthetic organic chemistry (Bietti, Fiorentini, Pèrez Pato, & Salamone, 2006).
Vinylcyclopropane Radical Cation Reactivity
Investigations into the electron-transfer photochemistry of vinylcyclopropane derivatives, producing ring-opened products with methoxy and 4-cyanophenyl groups, reveal insights into nucleophilic attacks on radical cations. This study aids in understanding the reactivity of cyclopropyl-containing compounds under photochemical conditions, with implications for developing photochemical synthesis methods (Herbertz & Roth, 1998).
Antitubercular Activities
A series of phenyl cyclopropyl methanones and methanols, synthesized from reactions involving derivatives of Cyclopropyl(4-methoxy-2-methylphenyl)methanol, were evaluated for their antitubercular activities against Mycobacterium tuberculosis. Some compounds exhibited significant activity, highlighting the potential of cyclopropyl derivatives in medicinal chemistry for developing new antitubercular agents (Bisht et al., 2010).
Safety And Hazards
The safety information available indicates that Cyclopropyl(4-methoxy-2-methylphenyl)methanol may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
cyclopropyl-(4-methoxy-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-7-10(14-2)5-6-11(8)12(13)9-3-4-9/h5-7,9,12-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQXCYVCZSOHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-methoxy-2-methylphenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




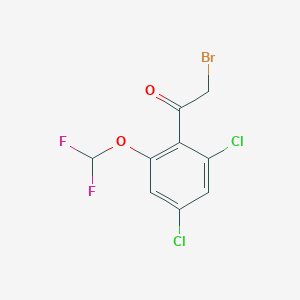
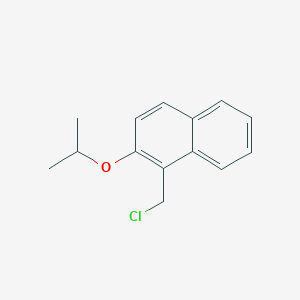
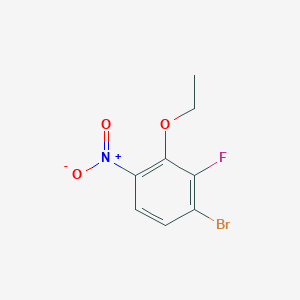
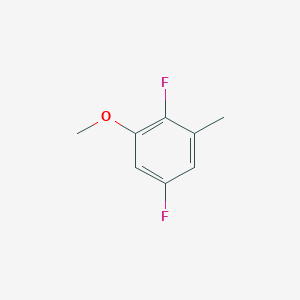

![1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530129.png)



![Imidazo[1,2-a]pyridin-2-ylboronic acid](/img/structure/B1530135.png)
